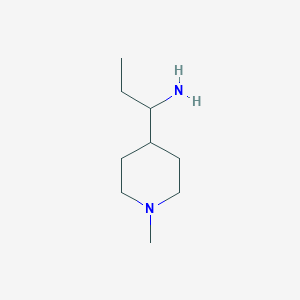1-(1-Methylpiperidin-4-yl)propan-1-amine
CAS No.:
Cat. No.: VC15817698
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H20N2 |
|---|---|
| Molecular Weight | 156.27 g/mol |
| IUPAC Name | 1-(1-methylpiperidin-4-yl)propan-1-amine |
| Standard InChI | InChI=1S/C9H20N2/c1-3-9(10)8-4-6-11(2)7-5-8/h8-9H,3-7,10H2,1-2H3 |
| Standard InChI Key | BYMYTUBZOOMSFA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1CCN(CC1)C)N |
Introduction
Chemical Identity and Structural Features
1-(1-Methylpiperidin-4-yl)propan-1-amine (CAS 622369-83-9) has the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . Its IUPAC name, 3-(1-methylpiperidin-4-yl)propan-1-amine, reflects the spatial arrangement of functional groups:
-
A piperidine ring with a methyl group at the nitrogen (position 1).
-
A three-carbon aliphatic chain terminating in a primary amine group, attached to the piperidine at position 4.
The Smiles notation CN1CCC(CCCN)CC1 confirms this topology . Nuclear magnetic resonance (NMR) data for structurally related compounds, such as 3-(1-methylpiperidin-4-yl)propan-1-ol, reveal characteristic peaks for piperidine protons (δ 2.77–2.74 ppm, m) and methylene groups adjacent to the amine (δ 3.45–3.41 ppm, m) .
Synthesis and Optimization
Reductive Amination Pathway
A common synthesis route involves reductive amination of 4-piperidone derivatives. For example:
-
Methylation of Piperidine-4-carboxylic Acid:
Piperidine-4-carboxylic acid undergoes transfer hydrogenation with formaldehyde under ambient pressure to yield 1-methylpiperidine-4-carboxylic acid . This step typically employs palladium on charcoal or platinum catalysts in aqueous acidic conditions (e.g., formic acid) at 90–95°C . -
Reduction to Alcohol Intermediate:
The carboxylic acid is reduced to 3-(1-methylpiperidin-4-yl)propan-1-ol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Yields approach 100% under optimized conditions . -
Conversion to Primary Amine:
The alcohol intermediate is converted to the target amine via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection. Alternative methods include mesylation (using methanesulfonyl chloride) and subsequent displacement with ammonia .
Catalytic Hydrogenation
A patent-described method utilizes Grignard reagents and catalytic hydrogenation :
-
Step 1: 1-Methylpiperidine-4-carboxylic acid reacts with thionyl chloride and diethylamine to form N,N-diethyl-1-methylpiperidine-4-carboxamide.
-
Step 2: Treatment with isopropylmagnesium chloride/lithium chloride (Turbo Grignard) and 2,6-dibromopyridine yields (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide.
-
Step 3: Hydrogenation at 50°C under 300 psi H₂ with 5% Rh/C catalyst introduces the amine group .
| Parameter | Conditions | Yield |
|---|---|---|
| Methylation Catalyst | Pd/C, HCOOH, H₂O | 85–90% |
| LiAlH₄ Reduction | THF, reflux, 3 h | 100% |
| Grignard Reaction | iPrMgCl·LiCl, 25°C | 75% |
Physicochemical Properties
1-(1-Methylpiperidin-4-yl)propan-1-amine is a low-viscosity liquid at room temperature. Key properties include:
-
Boiling Point: Estimated 245–250°C (extrapolated from analogs).
-
Solubility: Miscible with polar solvents (e.g., methanol, dichloromethane) and partially soluble in water.
-
Basicity: pKa ~10.5 (typical for aliphatic amines).
Stability studies indicate no decomposition under inert atmospheres at ≤40°C for 12 months .
Applications in Pharmaceutical Chemistry
Neurological Drug Intermediates
The compound’s structural similarity to psychoactive amines (e.g., amphetamines) makes it a candidate for central nervous system (CNS) drug development. It serves as a precursor for:
-
Dopamine Reuptake Inhibitors: Modifications to the amine group enhance blood-brain barrier permeability.
-
Sigma Receptor Ligands: The piperidine moiety interacts with σ-1 receptors implicated in neuropathic pain .
Antibacterial Agents
Quaternary ammonium derivatives exhibit broad-spectrum antibacterial activity. For example, N-alkylation with dodecyl bromide produces surfactants effective against Gram-positive bacteria (MIC: 2–4 µg/mL) .
Comparative Analysis with Structural Analogs
| Compound | CAS Number | Key Difference | Activity Profile |
|---|---|---|---|
| 3-(2-Methylpiperidin-1-yl)propan-1-amine | 25560-00-3 | Methyl at piperidine C2 | Lower CNS penetration |
| 1-Methylpiperidine-4-amine | 41838-46-4 | No propan-1-amine side chain | Weak σ-receptor binding |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume